molecular formula C8H13N5O B1316137 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide CAS No. 55921-65-8

2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

Cat. No.: B1316137
CAS No.: 55921-65-8
M. Wt: 195.22 g/mol
InChI Key: JOITXEDSRYVTLJ-UHFFFAOYSA-N
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Description

2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, with the chemical formula C10H17N5O and CAS registry number 55921-65-8, is a compound known for its potential applications in pharmaceutical research. This compound is characterized by its pyrrolidinyl and diaminopyrimidine functional groups. It has been studied for its potential as an antiviral agent, specifically targeting RNA viruses . Additionally, it is known for its use in hair growth treatments, where it acts at the dermal papilla level of the hair follicle, increasing the supply of nutrients and oxygen to the hair root .

Mechanism of Action

Target of Action

Pyrrolidinyl Diaminopyrimidine Oxide, also known as Diaminopyrimidine Oxide, primarily targets the hair follicle cells . These cells are crucial for hair growth and maintaining a healthy scalp and hair .

Mode of Action

Pyrrolidinyl Diaminopyrimidine Oxide works by supplying the nutrients needed for hair growth to the weakened hair follicle cells . It acts on the deep structure of the hair root, which plays an important role in a healthy scalp and hair .

Biochemical Pathways

It is part of a formulation that includes other recognized hair growth promoters and ingredients with anti-inflammatory properties .

Pharmacokinetics

It is typically applied topically, suggesting that it may be absorbed through the skin to reach the hair follicles .

Result of Action

The primary result of Pyrrolidinyl Diaminopyrimidine Oxide’s action is the promotion of hair growth . It helps recover weak follicle cells, leading to an increase in the volume of hair in the growth stage . It also results in thicker, more voluminous hair, improved general hair appearance, and improved scalp coverage .

Action Environment

The action of Pyrrolidinyl Diaminopyrimidine Oxide can be influenced by environmental factors. For instance, the compound is typically applied topically, so the condition of the scalp and hair can affect its efficacy . Furthermore, the compound is used in a solution that is applied to the scalp at least three times a week, suggesting that consistent application is necessary for optimal results .

Biochemical Analysis

Biochemical Properties

Pyrrolidinyl diaminopyrimidine oxide plays a significant role in biochemical reactions, particularly in the context of hair growth. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with potassium channels, where it acts as a potassium channel opener. This interaction enhances blood flow and nutrient delivery to hair follicles, promoting hair growth . Additionally, pyrrolidinyl diaminopyrimidine oxide interacts with enzymes involved in cellular metabolism, further supporting its role in hair follicle health.

Cellular Effects

Pyrrolidinyl diaminopyrimidine oxide has notable effects on various cell types and cellular processes. In hair follicle cells, it stimulates cell proliferation and differentiation, leading to increased hair growth. It also influences cell signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for hair follicle development and regeneration . Furthermore, pyrrolidinyl diaminopyrimidine oxide affects gene expression by upregulating genes associated with hair growth and downregulating those linked to hair loss.

Molecular Mechanism

The molecular mechanism of pyrrolidinyl diaminopyrimidine oxide involves its action as a potassium channel opener. By binding to potassium channels, it facilitates the influx of potassium ions, which enhances blood flow and nutrient delivery to hair follicles . This action leads to the activation of various signaling pathways and enzymes that promote hair growth. Additionally, pyrrolidinyl diaminopyrimidine oxide may inhibit enzymes that contribute to hair loss, further supporting its efficacy in hair growth treatments.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrrolidinyl diaminopyrimidine oxide have been observed to change over time. The compound is relatively stable and maintains its efficacy over extended periods. Studies have shown that its hair growth-promoting effects become evident within a few weeks of application and continue to improve with prolonged use . Long-term studies have demonstrated sustained hair growth and increased hair density with consistent use of pyrrolidinyl diaminopyrimidine oxide.

Dosage Effects in Animal Models

The effects of pyrrolidinyl diaminopyrimidine oxide vary with different dosages in animal models. At lower doses, the compound effectively promotes hair growth without significant adverse effects. At higher doses, some toxic effects may be observed, including skin irritation and inflammation . It is crucial to determine the optimal dosage to maximize the benefits while minimizing potential side effects.

Metabolic Pathways

Pyrrolidinyl diaminopyrimidine oxide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism, contributing to its hair growth-promoting effects. The compound may also influence metabolic flux and metabolite levels, further supporting its role in enhancing hair follicle health .

Transport and Distribution

Within cells and tissues, pyrrolidinyl diaminopyrimidine oxide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement to target sites, such as hair follicles . The compound’s localization and accumulation in hair follicles are crucial for its efficacy in promoting hair growth.

Subcellular Localization

Pyrrolidinyl diaminopyrimidine oxide exhibits specific subcellular localization, which is essential for its activity and function. It may be directed to particular compartments or organelles within hair follicle cells through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed to promote hair growth.

Preparation Methods

The synthesis of pyrrolidinyl diaminopyrimidine oxide involves several steps:

Industrial production methods often utilize efficient and green heterogeneous catalysts, such as nano-CoCr2O4, to promote the synthesis of diaminopyrimidine oxide derivatives. This method involves the N-oxidation of 2,6-diamino-4-chloropyrimidine with hydrogen peroxide in ethanol solution at 50°C .

Chemical Reactions Analysis

2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide undergoes several types of chemical reactions:

Common reagents used in these reactions include hydrogen peroxide, sodium tungstate, and ethanol. The major products formed from these reactions are various diaminopyrimidine oxide derivatives .

Properties

IUPAC Name

3-hydroxy-2-imino-6-pyrrolidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c9-6-5-7(11-8(10)13(6)14)12-3-1-2-4-12/h5,10,14H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOITXEDSRYVTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=N)N(C(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021789
Record name Pyrrolidinyl diaminopyrimidine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55921-65-8
Record name Pyrrolidinyl diaminopyrimidine oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055921658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidinyl diaminopyrimidine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Pyrimidinediamine, 6-(1-pyrrolidinyl)-, 3-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRROLIDINYL DIAMINOPYRIMIDINE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23GGI87A7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary cosmetic applications of pyrrolidinyl diaminopyrimidine oxide according to current research?

A1: Current research highlights pyrrolidinyl diaminopyrimidine oxide as a promising ingredient in cosmetic formulations, particularly for hair and skin care. Studies suggest it offers several potential benefits [, ]:

  • Enhanced Moisturizing Effects: Pyrrolidinyl diaminopyrimidine oxide may provide significant moisturizing effects for both hair and skin. [, ]
  • Improved Scalp Health: Research indicates it could help reduce scalp itchiness and minimize dandruff. [, ]
  • Hair Appearance and Texture: It may increase hair volume, improve elasticity, and create a smoother, healthier appearance. [, ]
  • Anti-Inflammatory Properties: There's evidence to suggest it can soothe skin irritation and potentially reduce scalp inflammation. [, ]
  • Skin Benefits: Preliminary research suggests it might improve the appearance of wrinkles and contribute to skin-brightening effects. []

Q2: The research mentions a specific formulation of pyrrolidinyl diaminopyrimidine oxide for hair loss prevention and hair growth. What other ingredients are included, and what are their proposed roles?

A2: A study investigated a specific formulation for hair loss prevention and growth that combined pyrrolidinyl diaminopyrimidine oxide with two other key ingredients []:

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